molecular formula C9H9BrFNO B1442819 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide CAS No. 929283-21-6

2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide

Cat. No. B1442819
CAS RN: 929283-21-6
M. Wt: 246.08 g/mol
InChI Key: HDRJOLXXNSQSKM-UHFFFAOYSA-N
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Description

“2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide” is a chemical compound . Its molecular formula is C9H9BrFNO.


Molecular Structure Analysis

The molecular structure of “2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide” consists of a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), an oxygen atom (O), and nine carbon atoms © and nine hydrogen atoms (H) .


Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide” is 246.08 g/mol.

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide serves as a key intermediate in various synthesis processes due to its structural and chemical properties. For instance, similar compounds have been utilized in the synthesis of bioactive molecules. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, which shares structural similarities, has been developed for large-scale production, showcasing the compound's significance in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).

Biological and Environmental Interactions

Acetamide derivatives, like 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide, have been the subject of extensive research due to their biological effects. The toxicological aspects of acetamide and its derivatives have been reviewed, reflecting their commercial importance and the significant information added to our understanding of the biological consequences of exposure (Kennedy, 2001).

Moreover, the environmental aspects of acetamide derivatives are also noteworthy. Advanced oxidation processes (AOPs) have been used to treat acetaminophen, leading to the generation of by-products like acetamide, showcasing the environmental relevance of acetamide derivatives in water treatment technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Heterocyclic Synthesis

2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide could potentially serve as an intermediate in the synthesis of heterocyclic systems. Similar compounds, like 2-cyano-N-(2-hydroxyethyl) acetamide, have been systematically reviewed for their reactivity and usage in the synthesis of various heterocyclic compounds, highlighting the compound's potential in creating novel synthetic structures (Gouda, Sabah, Aljuhani, El-Gahani, El-Enazi, Al Enizi, & Al-Balawi, 2015).

Safety And Hazards

While specific safety and hazard information for “2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide” is not available, it’s generally recommended to avoid breathing dust and contact with skin and eyes when handling similar compounds .

properties

IUPAC Name

2-bromo-N-(4-fluoro-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRJOLXXNSQSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30707292
Record name 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide

CAS RN

929283-21-6
Record name 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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